2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
説明
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a hybrid heterocyclic molecule combining a pyrazole moiety linked via an acetamide bridge to a tetrahydrobenzothiazole group. The structural fusion of these units suggests synergistic biological activity, though specific data on this compound’s applications or mechanisms remain absent in the provided evidence.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-7-10(2)18(17-9)8-13(19)16-14-15-11-5-3-4-6-12(11)20-14/h7H,3-6,8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJGBAHKQFIWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=C(S2)CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (often referred to as Compound A ) has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16N4S
- Molar Mass : 252.36 g/mol
- IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Antimicrobial Activity
Compound A has demonstrated significant antimicrobial properties against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL against common pathogens including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
These results suggest that Compound A may disrupt bacterial cell wall synthesis or inhibit essential enzymes critical for bacterial survival .
Antitumor Activity
Research indicates that Compound A exhibits potential antitumor effects through apoptosis induction in cancer cells.
In Vitro Studies:
- The compound showed an IC50 range from 23.2 to 49.9 μM against several cancer cell lines, indicating moderate to high efficacy .
- It may inhibit specific signaling pathways involved in cell proliferation and survival. Detailed studies are needed to elucidate the exact mechanisms.
Anti-inflammatory Effects
Compound A has also been evaluated for its anti-inflammatory properties.
Findings:
- It demonstrated the ability to stabilize human red blood cell membranes with percentages ranging from 86.70% to 99.25%, suggesting a protective effect against oxidative stress and inflammation .
Study on Antimicrobial Properties
A study published in the University of Baghdad repository highlighted the synthesis of a related ligand which exhibited antimicrobial activity against Staphylococcus aureus, E.coli, Pseudomonas, and Proteus. The findings indicated that similar compounds could lead to the development of effective antimicrobial agents .
Anticancer Screening
A recent screening of drug libraries identified novel compounds with anticancer activity through multicellular spheroid models. Compound A was among those screened for potential anticancer properties, showing promise in preliminary assays .
Summary Table of Biological Activities
| Activity Type | Test Organisms | MIC Range (µg/mL) | IC50 Range (μM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2.50 - 20 | - |
| Escherichia coli | 2.50 - 20 | - | |
| Pseudomonas aeruginosa | 2.50 - 20 | - | |
| Antitumor | Various cancer cell lines | - | 23.2 - 49.9 |
| Anti-inflammatory | Human red blood cells | - | Stabilization %: 86.70 - 99.25 |
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and benzothiazole structures exhibit significant antimicrobial properties. For instance:
- A study indicated that derivatives of benzothiazole have shown activity against various bacterial strains, suggesting that the incorporation of the pyrazole moiety could enhance this effect .
Anti-inflammatory Properties
Compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been investigated for their anti-inflammatory effects. Research indicates that modifications in the benzothiazole structure can lead to significant reductions in inflammatory markers in vitro .
Anticancer Potential
The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that the pyrazole and benzothiazole components may induce apoptosis in cancer cells:
Synthesis and Derivatives
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves multi-step reactions that typically include:
- Formation of the pyrazole ring.
- Coupling with the benzothiazole derivative.
- Acetylation to yield the final product.
Derivatives of this compound are also being synthesized to explore variations in biological activity and potency.
Case Studies
Several case studies highlight the compound's efficacy:
類似化合物との比較
Comparison with Similar Compounds
Below is a comparison based on structural analogs and related heterocyclic systems:
Table 1: Structural and Functional Analogues
Key Observations:
Pyrazole-Acetamide Derivatives : Compounds like 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- share the pyrazole-acetamide backbone with the target compound. Such derivatives often exhibit neuroprotective properties due to modulation of neurotransmitter receptors or ion channels .
Benzothiazole Analogues: The tetrahydrobenzothiazole group in the target compound is structurally similar to benzothiazoles found in kinase inhibitors (e.g., riluzole derivatives). These systems are known for their role in disrupting protein-protein interactions .
Q & A
Basic Research Question
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
Refer to Safety Data Sheets (SDS) for emergency measures, including immediate medical consultation upon exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
